3-Methyl-1-benzothiophen-2-amine hydrochloride
Overview
Description
3-Methyl-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C9H10ClNS . It is also known by its CAS number 13584-56-0 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-benzothiophen-2-amine hydrochloride is represented by the linear formula C9H10ClNS . For a more detailed structural analysis, it would be beneficial to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-benzothiophen-2-amine hydrochloride include its molecular weight (200.71 g/mol), and it has a storage temperature of 28 C . For more detailed information, it would be beneficial to refer to a Material Safety Data Sheet (MSDS) or similar resource .Scientific Research Applications
Antitumor Activities
3-Methyl-1-benzothiophen-2-amine hydrochloride derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action, while not fully understood, is believed to involve metabolic transformations such as N-acetylation and oxidation, which are crucial for their biotransformation and uptake in sensitive cell lines, thereby contributing to their selective antitumor efficacy (Chua et al., 1999; Bradshaw et al., 2002).
Synthesis Methodologies
The compound has been used as a precursor or intermediate in the synthesis of various chemical structures. For instance, the synthesis of heterocyclic ketenethioacetal derivatives, involving reactions with nucleophilic reagents, demonstrates its utility in creating a wide range of chemical compounds with potential applications in drug development and materials science (Tominaga et al., 1975).
Material Science
In the context of corrosion inhibition, derivatives of 3-Methyl-1-benzothiophen-2-amine hydrochloride, such as 2-phenyl-benzothiazole derivatives, have been explored for their potential to enhance the corrosion resistance of mild steel in acidic solutions. These derivatives exhibit significant inhibition efficiency, suggesting their applicability in protecting metals from corrosion, which is of great importance in industrial applications (Salarvand et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-benzothiophen-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZCFAMAOCTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-benzothiophen-2-amine hydrochloride |
Synthesis routes and methods
Procedure details
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